3-BROMO-4-METHOXY-N-[(PYRIDIN-4-YL)METHYL]BENZENE-1-SULFONAMIDE
Overview
Description
3-BROMO-4-METHOXY-N-[(PYRIDIN-4-YL)METHYL]BENZENE-1-SULFONAMIDE is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a bromine atom, a methoxy group, and a pyridine ring attached to a benzene sulfonamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BROMO-4-METHOXY-N-[(PYRIDIN-4-YL)METHYL]BENZENE-1-SULFONAMIDE typically involves multiple steps:
Methoxylation: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol (CH3OH) and a base such as sodium hydroxide (NaOH).
Sulfonamidation: The sulfonamide group is introduced by reacting the brominated and methoxylated benzene with a sulfonamide derivative in the presence of a suitable catalyst.
Pyridine Attachment: The pyridine ring is attached through a coupling reaction, often facilitated by a palladium catalyst in a Suzuki-Miyaura coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-BROMO-4-METHOXY-N-[(PYRIDIN-4-YL)METHYL]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaN3 in dimethylformamide (DMF) or KCN in ethanol.
Major Products
Oxidation: Formation of corresponding sulfone or sulfoxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of azide or nitrile derivatives.
Scientific Research Applications
3-BROMO-4-METHOXY-N-[(PYRIDIN-4-YL)METHYL]BENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 3-BROMO-4-METHOXY-N-[(PYRIDIN-4-YL)METHYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can act as a ligand for specific receptors, modulating their activity and influencing cellular signaling pathways.
Pathways Involved: The compound may affect pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 4-BROMO-2-METHOXY-N-[(PYRIDIN-3-YL)METHYL]BENZENE-1-SULFONAMIDE
- 3-CHLORO-4-METHOXY-N-[(PYRIDIN-4-YL)METHYL]BENZENE-1-SULFONAMIDE
- 3-BROMO-4-METHOXY-N-[(PYRIDIN-2-YL)METHYL]BENZENE-1-SULFONAMIDE
Uniqueness
3-BROMO-4-METHOXY-N-[(PYRIDIN-4-YL)METHYL]BENZENE-1-SULFONAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-bromo-4-methoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O3S/c1-19-13-3-2-11(8-12(13)14)20(17,18)16-9-10-4-6-15-7-5-10/h2-8,16H,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGFKRCLCAPBRPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=NC=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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